2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its biological activity and potential therapeutic benefits.
Properties
IUPAC Name |
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3/c1-11-2-4-12(5-3-11)9-23-16(28)10-26-18-17(24-25-26)19(29)27(20(18)30)13-6-7-15(22)14(21)8-13/h2-8,17-18H,9-10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLDCSONXICLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole core and subsequent functionalization. The synthetic route typically starts with the preparation of the key intermediate, which is then subjected to various reaction conditions to introduce the desired substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials.
Mechanism of Action
The mechanism of action of 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide stands out due to its unique structure and properties. Similar compounds include:
- 3H-1,2,4-Triazol-3-one, 2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl
- 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1H-1,2,4-triazolin-3-one
These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to different chemical and biological properties.
Biological Activity
The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide , also known as C338-0582, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 429.84 g/mol. The structural features include a pyrrolo-triazole core and a chloro-fluorophenyl moiety which are significant for its biological activity.
Research indicates that compounds containing the 3-chloro-4-fluorophenyl motif exhibit potent inhibitory effects against various biological targets. In particular, the compound has been studied for its inhibitory action on enzyme activities such as AbTYR (tyrosinase) , which plays a crucial role in melanin production and is a target for skin whitening agents.
Inhibitory Potency
A study reported the IC50 values for various derivatives of the compound containing the 3-chloro-4-fluorophenyl fragment. The results are summarized in the following table:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 1d | 0.19 | AbTYR |
| 2c | 1.73 | AbTYR |
| 2d | 1.38 | AbTYR |
| 3b | 0.56 | AbTYR |
| Reference (Kojic Acid) | 4.49 | AbTYR |
These findings suggest that modifications to the core structure enhance the inhibitory potency against tyrosinase compared to standard reference compounds like Kojic Acid .
Case Studies
A recent publication evaluated several derivatives of triazole compounds similar to C338-0582 for their biological activity against melanoma cell lines. The study indicated that these compounds exhibited significant cytotoxic effects with IC50 values ranging from low micromolar to sub-micromolar concentrations.
-
Study on Melanoma Cells:
- Objective: To assess the cytotoxicity of triazole derivatives.
- Findings: Compounds were found to induce apoptosis in melanoma cells through the activation of caspase pathways.
-
Enzyme Inhibition Study:
- Objective: To determine the inhibition mechanism against tyrosinase.
- Findings: Docking studies revealed that C338-0582 binds effectively to the active site of tyrosinase, blocking substrate access and inhibiting melanin synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
